molecular formula C22H17FN4O4 B2647529 ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-47-4

ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2647529
CAS No.: 534565-47-4
M. Wt: 420.4
InChI Key: NBALTEXSKKONTE-PLRJNAJWSA-N
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Description

This compound is a tricyclic heterocyclic derivative featuring a 3-fluorobenzoyl group and an ethyl carboxylate moiety. Its molecular formula is C₂₄H₂₁FN₄O₄, with a molecular weight of 448.4 g/mol . Key computed properties include:

  • XLogP3: ~3.1 (estimated based on analogs)
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 5–6 (depending on substituent flexibility)
  • Topological Polar Surface Area (TPSA): 91.6 Ų .

The core structure consists of a fused triazatricyclo[8.4.0.0³,⁸]tetradeca ring system, with a methyl group at the 7-position and a fluorinated benzoyl substituent.

Properties

IUPAC Name

ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c1-3-31-22(30)16-12-15-18(24-17-9-4-5-10-27(17)21(15)29)26(2)19(16)25-20(28)13-7-6-8-14(23)11-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALTEXSKKONTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to ethyl 6-(3-fluorobenzoyl)imino derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with triazatricyclic structures have shown promising results in inhibiting the growth of HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. The mechanism of action is likely linked to their ability to interact with DNA or specific protein targets within the cancer cells .

Allosteric Modulation

Research has highlighted the potential of triazatricyclic compounds as allosteric modulators of neurotransmitter receptors. These compounds can enhance the binding affinity of ligands to their respective receptors, which may lead to improved therapeutic outcomes in neurodegenerative diseases or psychiatric disorders .

Antibacterial Properties

Compounds with similar structural motifs have been explored for their antibacterial activity. The incorporation of fluorobenzoyl groups has been associated with enhanced potency against bacterial strains, making these compounds candidates for developing new antibiotics .

Photophysical Properties

The unique electronic configuration of ethyl 6-(3-fluorobenzoyl)imino derivatives allows them to exhibit interesting photophysical properties. These compounds can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to absorb and emit light efficiently .

Polymer Chemistry

In polymer science, triazatricyclic compounds are being investigated as potential additives or monomers in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Their rigid structure may contribute to the overall strength and durability of the resulting materials.

Pesticidal Activity

There is evidence suggesting that ethyl 6-(3-fluorobenzoyl)imino derivatives possess pesticidal properties. These compounds can disrupt biological processes in pests, providing a potential avenue for developing new agrochemicals that are effective yet environmentally friendly .

Plant Growth Regulation

Research indicates that certain derivatives can act as plant growth regulators, promoting or inhibiting growth depending on their concentration and application method. This property could be harnessed for agricultural practices aimed at optimizing crop yields and managing growth patterns effectively .

Mechanism of Action

The mechanism of action of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structural analogs with variations in the benzoyl halogen (F vs. Cl) and the 7-position alkyl chain (methyl, propyl, isopropyl). Key differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (7-methyl, 3-F) 7-Propyl Analog 7-Isopropyl Analog 3-Chloro Analog
Substituent (7-position) Methyl (CH₃) Propyl (C₃H₇) Isopropyl (C₃H₇) Methyl (CH₃)
Benzoyl Halogen Fluorine (F) Fluorine (F) Fluorine (F) Chlorine (Cl)
Molecular Formula C₂₄H₂₁FN₄O₄ C₂₄H₂₁FN₄O₄ C₂₄H₂₁FN₄O₄ C₂₄H₂₁ClN₄O₄
Molecular Weight (g/mol) 448.4 448.4 448.4 ~464.8*
XLogP3 ~2.8 (estimated) 3.1 3.0 ~3.5 (estimated)
Rotatable Bonds 5 (estimated) 6 5 5 (estimated)
TPSA (Ų) 91.6 91.6 91.6 91.6

*Calculated by replacing F (19 g/mol) with Cl (35.45 g/mol).

Key Observations:

Halogen Effects: The 3-chloro analog (Cl) has a higher molecular weight and lipophilicity (XLogP3 ~3.5) compared to the fluoro-substituted target compound (XLogP3 ~2.8).

Alkyl Chain Modifications: 7-Propyl and 7-isopropyl analogs exhibit increased lipophilicity (XLogP3 3.1 and 3.0, respectively) compared to the methyl-substituted target. Propyl’s linear chain introduces more rotatable bonds (6 vs.

Hydrogen Bonding and Solubility :

  • All analogs share identical hydrogen bond acceptor counts (6) and TPSA values (91.6 Ų), suggesting similar solubility profiles. However, bulkier substituents (e.g., isopropyl) may sterically hinder crystal packing, impacting crystallinity .

Electronic Effects :

  • Fluorine’s strong electron-withdrawing nature may enhance the electrophilicity of the benzoyl group compared to chlorine, influencing reactivity in synthetic or biological contexts .

Research Implications

  • Synthetic Chemistry : Substituent modifications (e.g., halogen, alkyl chain) enable fine-tuning of lipophilicity and steric bulk, critical for optimizing drug-like properties.
  • Crystallography : The tricyclic core’s rigidity may facilitate crystallographic studies using software like SHELX , though bulky substituents could complicate crystal formation.

Biological Activity

Ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources, including experimental data and case studies.

Chemical Structure and Properties

The compound features a triazatricyclo structure with a fluorobenzoyl group, contributing to its potential interactions with biological targets. The molecular formula is C25H23FN4O4C_{25}H_{23}FN_4O_4, indicating a relatively large and complex molecule.

PropertyValue
Molecular Weight440.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogPNot specified

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds within the triazatricyclo family. For instance, derivatives of triazoles and related structures have shown promising activity against various cancer cell lines.

  • Case Study : A derivative exhibiting structural similarities to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo demonstrated significant cytotoxic effects on glioma cell lines, suggesting that modifications in the aromatic substituents can enhance biological activity .

The proposed mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Compounds with similar structures have been shown to induce apoptosis through:

  • Cell Cycle Arrest : Interference with the M-phase of the cell cycle.
  • Signal Transduction Pathways : Modulation of pathways such as PI3K/Akt and MAPK/ERK, leading to apoptotic signaling cascades .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that compounds structurally related to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo exhibit antimicrobial effects against various pathogens.

  • Research Findings : A study highlighted that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Data Analysis from Bioactivity Databases

To further understand the biological activity of ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo, data from various bioactivity databases were analyzed.

Table 2: Bioactivity Data Summary

DatabaseActive CompoundsWeakly ActiveInactiveTotal Compounds
ChEMBL23.3%19.8%43.5%1,131,947
PubChem47.1%37.2%15.6%444,152
BindingDB52.7%23.3%22.2%26,856
IUPHAR/BPS79.8%11.5%5%7,371

These statistics indicate a favorable profile for compounds similar to ethyl 6-(3-fluorobenzoyl)imino-7-methyl-2-oxo in terms of bioactivity.

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